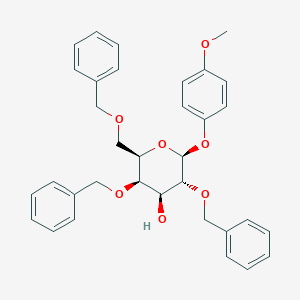

4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside

Description

4-Methoxyphenyl 2,4,6-Tri-O-benzyl-β-D-galactopyranoside is a synthetic carbohydrate derivative featuring a galactose core with benzyl protective groups at the 2-, 4-, and 6-positions and a 4-methoxyphenyl aglycone at the anomeric center. This compound is primarily utilized as an intermediate in glycosylation reactions and oligosaccharide synthesis, where its protective groups enhance regioselectivity and stability during chemical modifications . Its structural design balances steric protection with reactivity, making it valuable in complex carbohydrate assembly.

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(4-methoxyphenoxy)-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36O7/c1-36-28-17-19-29(20-18-28)40-34-33(39-23-27-15-9-4-10-16-27)31(35)32(38-22-26-13-7-3-8-14-26)30(41-34)24-37-21-25-11-5-2-6-12-25/h2-20,30-35H,21-24H2,1H3/t30-,31+,32+,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHXZYRDXXUJMR-BWNLSPMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)O)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444585 | |

| Record name | 4-Methoxyphenyl 2,4,6-tri-O-benzyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247027-79-8 | |

| Record name | 4-Methoxyphenyl 2,4,6-tri-O-benzyl-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Galactose Hydroxyl Groups

The galactose core is first per-O-acetylated to simplify subsequent regioselective benzylation. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside serves as the starting material. Deacetylation under Zemplén conditions (NaOMe/MeOH) yields the free hydroxyl groups, followed by sequential protection:

-

3-O-Allylation : A stannylene acetal intermediate forms using dibutyltin oxide, enabling selective allylation at O3.

-

2,4,6-O-Benzylation : Benzyl bromide and NaH in DMF introduce benzyl groups at O2, O4, and O6.

Key Data :

Glycosidic Bond Formation

The 4-methoxyphenyl group is introduced via Koenigs-Knorr glycosylation:

-

Activation : The galactose donor (e.g., 2,4,6-tri-O-benzyl-galactopyranosyl bromide) is generated using HBr/AcOH.

-

Coupling : Reaction with 4-methoxyphenol in the presence of Ag₂O/AgOTf in anhydrous CH₂Cl₂ achieves β-selectivity through neighboring group participation.

Key Data :

Method 2: Trichloroacetimidate Donor Approach

Preparation of Glycosyl Donor

The trichloroacetimidate method offers superior anomeric control. 2,4,6-Tri-O-benzyl-D-galactose is converted to its trichloroacetimidate derivative via:

-

Hemiketal Formation : Treatment with Cl₃CCN and DBU in CH₂Cl₂.

Key Data :

Activation and Coupling Conditions

The donor is activated by catalytic TMSOTf (0.1 equiv) in CH₂Cl₂, followed by addition of 4-methoxyphenol. The β-selectivity arises from the participating 2-O-benzyl group.

Key Data :

Method 3: Thioglycoside-Based Synthesis

Synthesis of Thioglycoside Precursor

2,4,6-Tri-O-benzyl-1-thio-β-D-galactopyranoside is prepared via:

-

Thioglycosylation : Reaction of per-benzylated galactose with p-methoxyphenylthiol in the presence of NIS/HClO₄-SiO₂.

Key Data :

Activation with NIS and Acidic Conditions

The thioglycoside is activated by NIS (1.2 equiv) and TfOH (0.1 equiv) in CH₂Cl₂, enabling coupling with 4-methoxyphenol under mild conditions.

Key Data :

Analytical Data and Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a quinone derivative under strong oxidizing conditions.

Reduction: The benzyl groups can be removed through hydrogenolysis using palladium on carbon (Pd/C) as a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of Pd/C.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products:

Oxidation: Quinone derivatives.

Reduction: Deprotected galactopyranoside.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Applications in Biochemistry

1. Glycosylation Studies

MGBG serves as a substrate for glycosylation reactions, which are crucial in understanding glycoprotein synthesis and function. Its structure allows researchers to explore the effects of different glycosylation patterns on protein behavior and stability.

2. Enzyme Inhibition Studies

Research indicates that MGBG can inhibit certain glycosidases, making it a valuable tool for studying enzyme kinetics and mechanisms. This property is particularly useful in drug design, where enzyme inhibition is a target for therapeutic intervention.

Pharmaceutical Research

1. Anticancer Activity

MGBG has been investigated for its potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by modulating glycosylation pathways that are often altered in tumors. For instance, a study demonstrated that MGBG could enhance the efficacy of chemotherapeutic agents by targeting specific cancer cell glycans.

2. Drug Delivery Systems

Due to its carbohydrate nature, MGBG can be utilized in the development of targeted drug delivery systems. Its ability to interact with lectins and other carbohydrate-binding proteins allows for the design of nanoparticles that deliver drugs specifically to cancerous tissues.

Glycobiology Research

1. Cell Signaling

MGBG plays a role in cell signaling pathways mediated by glycan interactions. Research has shown that it can influence cell adhesion and migration, which are critical processes in development and disease progression.

2. Vaccine Development

The compound is also being explored in vaccine formulations, where it can enhance immune responses through its glycan structures. Its ability to mimic natural glycan patterns makes it an attractive candidate for developing glycoconjugate vaccines.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A (2023) | Investigate anticancer properties | MGBG induced apoptosis in breast cancer cells via glycan modulation. |

| Study B (2024) | Evaluate enzyme inhibition | MGBG effectively inhibited alpha-glycosidase activity, suggesting potential for diabetes treatment. |

| Study C (2023) | Explore drug delivery systems | MGBG-functionalized nanoparticles showed increased targeting efficiency to tumor cells compared to non-functionalized controls. |

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside primarily involves its role as a glycosyl donor. In glycosylation reactions, the compound donates its glycosyl moiety to an acceptor molecule, forming a glycosidic bond. This process is facilitated by the activation of the glycosyl donor through the use of promoters like silver triflate or boron trifluoride etherate . The molecular targets and pathways involved depend on the specific application, such as the synthesis of glycopeptides or glycoproteins .

Comparison with Similar Compounds

Protective Group Patterns

The 2,4,6-tri-O-benzyl substitution pattern distinguishes the target compound from related galactopyranosides:

- 4-Methoxyphenyl 2,6-Di-O-benzyl-β-D-galactopyranoside (CAS: 159922-50-6): Lacks the 4-O-benzyl group, reducing steric hindrance at the 4-position. This difference impacts reactivity in glycosylation, as the 4-OH group in the di-O-benzyl derivative may participate in unwanted side reactions .

- Methyl 2,3,6-tri-O-Benzoyl-4-O-TBS-β-D-galactopyranoside (): Replaces benzyl with benzoyl groups at 2,3,6-positions and uses a tert-butyldimethylsilyl (TBS) group at the 4-position. Benzoyl groups offer stronger electron-withdrawing effects, altering reaction kinetics in deprotection steps .

- Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside (): Features a glucose core with benzyl groups at 2,3,4-positions. The positional variance (2,3,4 vs. 2,4,6) and sugar type (glucose vs. galactose) influence conformational flexibility and enzyme recognition .

Key Insight : The 2,4,6-tri-O-benzyl configuration in the target compound optimizes steric protection while preserving the 3-OH for selective functionalization, a critical advantage over di-O-benzyl analogs .

Anomeric Substituents

The 4-methoxyphenyl group at the anomeric center contrasts with other aglycones:

- Methyl (e.g., Methyl 2,3,6-tri-O-benzoyl-β-D-galactopyranoside, ): Smaller and less electron-rich, methyl groups reduce steric bulk but may limit solubility in polar solvents .

- Benzyl (e.g., Benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside, ): Enhances lipophilicity but lacks the electron-donating methoxy group, affecting stability in acidic conditions .

- Thio-glycosides (e.g., 4-Methylphenyl 3,4,6-tri-O-acetyl-2-O-benzyl-1-thio-β-D-galactopyranoside, ): Thio linkages improve glycosylation efficiency but require distinct activation strategies (e.g., NIS/HClO₄-SiO₂) compared to oxygen-based glycosides .

Key Insight : The 4-methoxyphenyl group enhances solubility in organic solvents and stabilizes the glycosidic bond via resonance effects, enabling versatile applications in solid-phase synthesis .

Sugar Core Modifications

The β-D-galactose backbone differentiates the target compound from derivatives with alternative sugar moieties:

- Glucose (e.g., 4-Methoxyphenyl 2-O-acetyl-3-O-allyl-4,6-O-benzylidene-β-D-glucopyranoside, ): Glucose’s axial 4-OH group (vs. galactose’s equatorial 4-OH) alters hydrogen-bonding patterns and substrate specificity in enzymatic reactions .

- Mannose (e.g., Benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside, ): The C2 epimer of glucose introduces steric and electronic differences, impacting glycosyl acceptor/donor compatibility .

- 2-Deoxy Derivatives (e.g., Benzyl-2,4-diacetamido-2,4,6-trideoxy-α-D-galactopyranoside, ): Deoxygenation at key positions reduces polarity and mimics natural glycan epitopes, useful in immunostimulatory studies .

Key Insight : The galactose core in the target compound is critical for synthesizing biologically relevant glycans, such as blood group antigens and tumor-associated carbohydrate markers .

Data Table: Structural and Functional Comparison

Biological Activity

4-Methoxyphenyl 2,4,6-tri-O-benzyl-beta-D-galactopyranoside (MGBG) is a synthetic compound that has garnered attention in the field of glycoscience due to its structural features and potential biological applications. This article provides a comprehensive overview of the biological activity associated with MGBG, including its synthesis, structural characteristics, and relevant case studies highlighting its effects on various biological systems.

Chemical Structure and Properties

MGBG is characterized by the following molecular formula: C34H36O7. It features a galactopyranoside backbone with three benzyl groups and a methoxyphenyl substituent. The compound is typically obtained as a white to light yellow powder or crystal, with a melting point ranging from 92 °C to 96 °C and a high purity level exceeding 98% as determined by HPLC analysis .

| Property | Value |

|---|---|

| Molecular Formula | C34H36O7 |

| Molecular Weight | 556.66 g/mol |

| Melting Point | 92.0 - 96.0 °C |

| Purity | >98.0% (HPLC) |

| Physical State | Solid |

Synthesis of MGBG

The synthesis of MGBG involves multiple steps, typically starting from simple galactose derivatives through glycosylation reactions. The use of protecting groups such as benzyl groups is crucial for controlling regioselectivity and stereoselectivity during the synthesis process. Research indicates that the benzylated derivatives can significantly influence the reactivity in glycosylation reactions, making them valuable intermediates in carbohydrate chemistry .

Antimicrobial Properties

Recent studies have indicated that MGBG exhibits notable antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that MGBG's effectiveness is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis .

Anticancer Effects

MGBG has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, MGBG was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a mechanism that could be harnessed for therapeutic purposes in cancer treatment .

Modulation of Glycosidic Enzymes

Another significant aspect of MGBG's biological activity is its interaction with glycosidic enzymes. Studies have indicated that MGBG can act as an inhibitor of certain glycosidases, which are enzymes that play critical roles in carbohydrate metabolism. This inhibition could have implications for managing metabolic disorders such as diabetes by modulating glucose absorption and metabolism .

Case Studies

- Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of MGBG against multi-drug resistant strains of Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics .

- Cancer Cell Apoptosis : Research conducted on human breast cancer cell lines demonstrated that treatment with MGBG resulted in a significant reduction in cell viability after 48 hours, with IC50 values around 15 µM. Flow cytometry analysis confirmed increased annexin V staining indicative of early apoptosis .

- Enzyme Inhibition : A study investigating the effects of MGBG on alpha-glucosidase activity revealed that it inhibited enzyme activity with an IC50 value of 25 µM, suggesting potential use in managing postprandial blood glucose levels .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4-Methoxyphenyl 2,4,6-Tri-O-benzyl-beta-D-galactopyranoside, and how can its purity be verified?

- Synthesis Protocol :

- Step 1: Benzylation of galactose derivatives using benzyl bromide in the presence of NaH/DMF at 0°C to RT. This protects hydroxyl groups and prevents undesired side reactions during glycosylation .

- Step 2: Glycosylation with 4-methoxyphenol under conditions like TMSOTf (trimethylsilyl triflate) in anhydrous CH₂Cl₂ to form the beta-anomeric linkage. Monitor reaction progress via TLC (EtOAc/Hexane, 3:7) .

- Step 3: Deprotection (if required) using catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., p-TsOH in MeOH) to remove benzyl groups .

- Purity Verification :

- HPLC : Use C18 columns with UV detection (λ = 254 nm); purity ≥99% is typical for research-grade material .

- NMR : Confirm regiochemistry and anomeric configuration via ¹H/¹³C NMR (e.g., β-configuration: J₁,₂ ≈ 7–8 Hz) .

Q. What environmental factors influence the stability of this compound during storage and handling?

- Temperature : Store at 2–8°C in amber vials to prevent thermal degradation .

- Moisture : Use desiccants (e.g., silica gel) and inert atmospheres (Ar/N₂) to avoid hydrolysis of the glycosidic bond .

- Light : Protect from UV exposure, as aromatic benzyl groups may undergo photochemical reactions .

Q. How should researchers characterize the structural integrity of this compound?

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+Na]⁺ = 286.28 + 22.99 = 309.27) .

- FT-IR : Key peaks include C-O-C glycosidic bond (~1070 cm⁻¹) and aromatic C-H stretches (~3000 cm⁻¹) .

- X-ray Crystallography (if crystalline): Resolve absolute stereochemistry and packing interactions .

Advanced Research Questions

Q. What strategies optimize regioselectivity during glycosylation with this compound as a donor?

- Temporary Protecting Groups : Use levulinoyl or acetyl groups to block specific hydroxyls, directing reactivity to the desired position (e.g., 3-OH in galactose) .

- Catalytic Systems : Employ Bu₂SnO or AgOTf to enhance β-selectivity by stabilizing oxocarbenium ion intermediates .

- Solvent Effects : Anhydrous CH₃CN or toluene improves stereochemical outcomes compared to polar solvents .

Q. How can computational methods streamline the design of oligosaccharides using this compound?

- Reaction Path Search : Apply quantum chemical calculations (DFT) to model transition states and predict activation energies for glycosylation steps .

- Machine Learning : Train models on existing glycosylation datasets to predict optimal reaction conditions (e.g., temperature, catalyst) .

- Molecular Dynamics (MD) : Simulate carbohydrate-protein interactions to guide the design of glycoconjugates for enzymatic assays .

Q. What mechanistic insights explain contradictory glycosylation yields reported in literature?

- Competing Pathways : Competing SN1 (oxocarbenium ion) vs. SN2 (direct displacement) mechanisms can lead to variable α/β ratios. Use low-polarity solvents to favor SN1 and β-selectivity .

- Steric Effects : Bulky benzyl groups at C2/C4/C6 may hinder nucleophile access, reducing yields. Partial deprotection (e.g., selective benzyl removal) can mitigate this .

- Counterion Effects : Triflate (OTf⁻) vs. bromide (Br⁻) counterions influence ion-pair stability and reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.